![molecular formula C20H41NO4 B3044064 N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide CAS No. 475995-69-8](/img/structure/B3044064.png)
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide
Overview
Description
“N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is also known as N-Acetylphytosphingosine (NAPS), a sphingolipid ceramide derivative . It is a potential NF-κB and JAK/STAT signaling inhibitor and has been found to induce caspase-dependent apoptosis . It is active in vitro and potentially in vivo .
Molecular Structure Analysis
The molecular formula of “N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is C20H41NO4 . Its molecular weight is 359.55 .Physical And Chemical Properties Analysis
“N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide” is a solid substance . It is soluble in ethanol and in DMSO (with warming) . The compound has a molecular weight of 359.55 .Scientific Research Applications
Plant Tissue Metabolism
Sphinganine and 4-hydroxysphinganine (phytosphingosine) are the predominant free long-chain bases in lipid extracts of plant tissues . The metabolic origin of 4-hydroxysphinganine is not known . The study of this compound can shed light on sphingolipid long-chain base synthesis and modification in plant tissues .
Bioactive Sphingolipid
C2 Phytoceramide is a bioactive semisynthetic sphingolipid . It has been found to inhibit formyl peptide-induced oxidant release in suspended polymorphonuclear cells .
COX-2 Protein Level Regulation
This compound has been found to increase COX-2 protein levels 15-fold through ERK signaling . This could have implications in the regulation of inflammatory responses.
Keratinocyte Death Induction
C2 Phytoceramide has been found to induce death of keratinocytes . This could have potential applications in dermatological research and treatments.
Antiproliferative Effects
C2 Phytoceramide has antiproliferative effects in CHO cells . It induces internucleosomal DNA fragmentation , which could be useful in cancer research and treatment.
Inhibition of Phospholipase D Activation
C2 Phytoceramide inhibits the activation of phospholipase D (PLD) mediated by muscarinic acetylcholine receptors in vitro . This could have implications in the study of cellular signaling pathways.
properties
IUPAC Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUJJDLBXJCDNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-trihydroxyoctadecan-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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